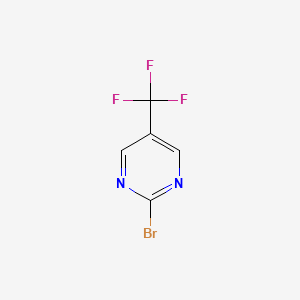

2-Bromo-5-(trifluoromethyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-Bromo-5-(trifluoromethyl)pyrimidine is a brominated pyrimidine derivative with a trifluoromethyl group at the 5-position. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves halogenated intermediates, which can be further functionalized. For instance, 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one serves as a precursor for synthesizing a series of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles through nucleophilic substitution and cycloaddition reactions . Additionally, bromine-mediated oxidative cyclization of aldehyde-derived hydrazones leads to the formation of bromo-substituted triazolopyrimidines, which can undergo ring rearrangement and further diversification . These methods highlight the versatility of brominated pyrimidine intermediates in synthesizing various pyrimidine-based compounds.

Molecular Structure Analysis

The molecular structure of brominated pyrimidine derivatives has been studied using X-ray crystallography and computational methods. For example, the crystal and molecular structure of (E)-5-(2-bromovinyl-2'-deoxyuridine) shows conformational features resembling thymidine, with a three-dimensional hydrogen bond network . Computational analysis of 5-bromo-2-hydroxy pyrimidine using density functional theory (DFT) provides insights into its molecular geometry, vibrational wavenumbers, and electronic properties .

Chemical Reactions Analysis

Brominated pyrimidines participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and ring rearrangements. The presence of bromine allows for further functionalization through reactions such as palladium-catalyzed cross-couplings and Buchwald–Hartwig amination . These reactions enable the synthesis of a wide range of pyrimidine derivatives with potential applications in pharmaceuticals and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidines are influenced by the presence of halogen and trifluoromethyl groups. Spectroscopic techniques like FT-IR, FT-RAMAN, NMR, and UV-Vis are used to characterize these compounds . The non-linear optical (NLO) properties, molecular electrostatic potential, and thermodynamic properties can be evaluated through computational studies . Additionally, the antimicrobial activities and DNA-binding properties of these compounds can be assessed through biological assays .

Aplicaciones Científicas De Investigación

Summary of the Application

“2-Bromo-5-(trifluoromethyl)pyrimidine” and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Results or Outcomes

Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .

2. Synthesis of Pyrimidinone Compounds

Summary of the Application

“2-Bromo-5-(trifluoromethyl)pyrimidine” is used in the preparation of pyrimidinone compounds as Lp-PLA2 inhibitors . Lp-PLA2 inhibitors are a class of drugs that are used to treat cardiovascular diseases .

3. Palladium-Catalyzed α-Arylation

Summary of the Application

“2-Bromo-5-(trifluoromethyl)pyrimidine” is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . This reaction is used in the synthesis of various organic compounds .

4. Synthesis of Trifluoromethylpyridines

Summary of the Application

“2-Bromo-5-(trifluoromethyl)pyrimidine” is used in the synthesis of trifluoromethylpyridines . Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients .

5. Synthesis of Crop-Protection Products

Summary of the Application

“2-Bromo-5-(trifluoromethyl)pyrimidine” is used in the synthesis of several crop-protection products . These products are used to protect crops from pests .

Safety And Hazards

Direcciones Futuras

Trifluoromethylpyridine (TFMP) derivatives, including 2-Bromo-5-(trifluoromethyl)pyrimidine, have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Propiedades

IUPAC Name |

2-bromo-5-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAGCADVLQYESC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40604728 |

Source

|

| Record name | 2-Bromo-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(trifluoromethyl)pyrimidine | |

CAS RN |

69034-09-9 |

Source

|

| Record name | 2-Bromo-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.